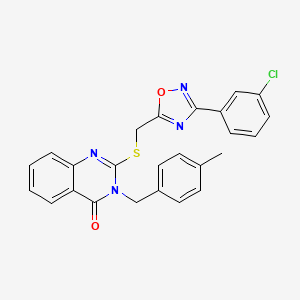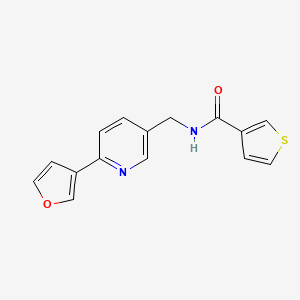
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenylbutanamide group. The pyrimidine ring is substituted with a methyl group and a pyridin-2-ylamino group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 349.398. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I found.Applications De Recherche Scientifique
Discovery and Cancer Research The compound has been explored for its potential in cancer research. Specifically, its analog, described as MGCD0103, is a histone deacetylase (HDAC) inhibitor with selectivity for HDACs 1-3 and 11. This selectivity is crucial as it blocks cancer cell proliferation and induces several antitumor activities such as histone acetylation, protein expression of p21 (cip/waf1), cell-cycle arrest, and apoptosis. MGCD0103's oral bioavailability and significant antitumor activity in vivo have led it to enter clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).
Structural Studies and Chemical Properties Research into closely related chemical structures has revealed different ring conformations, polarized electronic structures, and various hydrogen-bonded assemblies. These studies are fundamental in understanding the compound's interactions at the molecular level, which could impact its pharmacological potential and synthesis strategies (Acosta et al., 2013).
Anticancer and Anti-inflammatory Agents Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Such research underscores the versatility of pyrimidinyl compounds in drug development for targeting cancer and inflammation (Rahmouni et al., 2016).
Antifilarial Evaluation Studies have also been conducted on N-[4-[[4-alkoxy-3-[(dialkylamino)methyl]phenyl]amino]- 2-pyrimidinyl]-N'-phenylguanidines for their antifilarial activity. Although specific activities were confined to adult Litomosoides carinii infections, such evaluations contribute to understanding the compound's broader pharmacological applications (Angelo et al., 1983).
Nonlinear Optical and Electronic Properties Research on thiopyrimidine derivatives, including those related to the compound , has explored their significant potential in nonlinear optics (NLO) and electronic applications. This highlights the compound's relevance beyond pharmacology, extending into materials science and engineering (Hussain et al., 2020).
Orientations Futures
The future research directions could involve studying the biological activities of this compound, given that other pyrimidine derivatives have shown promising biological activities . Additionally, the synthesis methods could be optimized, and the compound could be structurally modified to enhance its properties.
Propriétés
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-17-26-20(16-21(27-17)28-19-11-5-6-13-23-19)24-14-15-25-22(29)12-7-10-18-8-3-2-4-9-18/h2-6,8-9,11,13,16H,7,10,12,14-15H2,1H3,(H,25,29)(H2,23,24,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDAZICAPAIYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


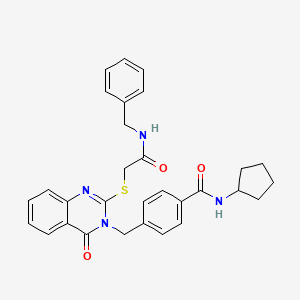
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2953417.png)
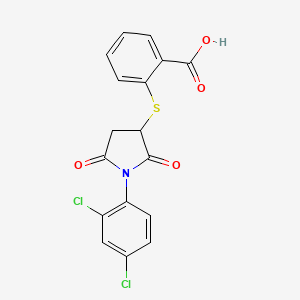

![1'-Allylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2953422.png)

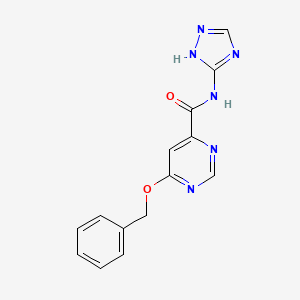

![2-hydroxy-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}benzaldehyde](/img/structure/B2953432.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2953433.png)
